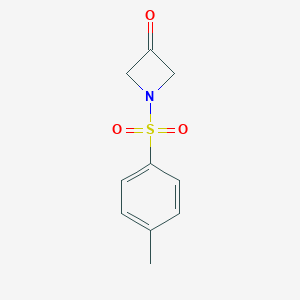

1-Tosylazetidin-3-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBXEVVGIQJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76543-27-6 | |

| Record name | 76543-27-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Tosylazetidin 3 One

Classical Synthetic Routes to 1-Tosylazetidin-3-one

Classical approaches predominantly rely on the functional group transformation of a pre-existing azetidine (B1206935) scaffold. The oxidation of the hydroxyl group in 1-tosylazetidin-3-ol (B119129) precursors is a direct and commonly employed method.

The conversion of 1-tosylazetidin-3-ol to the corresponding ketone, this compound, is a key transformation. This oxidation can be achieved using various reagents, with chromium- and permanganate-based oxidants being notable examples.

Chromium trioxide (CrO₃) is an effective reagent for the oxidation of secondary alcohols to ketones. youtube.comlibretexts.org In the context of this compound synthesis, a common protocol involves the use of chromium trioxide in acetic acid. This method directly converts the hydroxyl group of the 1-tosylazetidin-3-ol to the desired ketone functionality. The reaction is typically performed in an acidic medium, which facilitates the oxidation process. nih.gov While effective, these protocols require careful handling due to the toxicity and environmental concerns associated with chromium reagents. The general transformation is a standard oxidation of a secondary alcohol, where the chromium(VI) species is reduced. libretexts.org Milder variations, such as pyridinium (B92312) chlorochromate (PCC), are also used to oxidize primary and secondary alcohols and could be applied in this synthesis to achieve the same transformation under less harsh conditions. youtube.comlibretexts.org

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org While it can oxidize secondary alcohols to ketones, its high reactivity often leads to overoxidation, especially with primary alcohols which are converted to carboxylic acids. libretexts.orgyoutube.com For the synthesis of this compound from its corresponding alcohol, the use of KMnO₄ is less common. There is a significant risk of cleaving the strained azetidine ring or further oxidizing the product, potentially leading to carboxylic acids. libretexts.org Therefore, careful control of reaction conditions such as temperature and concentration is critical to selectively achieve the desired ketone. youtube.com

| Oxidant System | Typical Conditions | Primary Product | Potential Issues | Reference |

|---|---|---|---|---|

| Chromium Trioxide (CrO₃) | Acetic Acid | This compound | Toxicity of Cr(VI) reagents | |

| Potassium Permanganate (KMnO₄) | Aqueous solution | This compound | Risk of overoxidation and ring cleavage | libretexts.org |

More contemporary methods for synthesizing azetidin-3-ones involve the construction of the heterocyclic ring from acyclic precursors. Gold-catalyzed oxidative cyclization of N-tosylpropargylamines has emerged as an efficient route. psu.edu

An efficient synthesis of azetidin-3-ones has been developed through the gold-catalyzed intermolecular oxidation of N-tosylpropargylamines. psu.edu These starting materials can be readily prepared in two steps from commercially available propargylic alcohols. psu.edu The key step involves treating the N-tosylpropargylamine with a gold catalyst and an N-oxide as the oxidant. psu.edunih.gov A variety of gold catalysts can be employed, with ligands such as BrettPhos, XPhos, and Cy-JohnPhos showing efficacy. psu.edu The reaction proceeds smoothly at room temperature in solvents like dichloroethane, tolerating a range of functional groups on the propargylamine (B41283) substrate, including benzyl (B1604629) ethers, bromides, and azides, to produce the corresponding substituted 1-tosylazetidin-3-ones in good to excellent yields. psu.edu This method is part of a broader class of reactions where gold catalysts activate alkynes toward nucleophilic attack. organic-chemistry.orgresearchgate.net

The efficiency of the gold-catalyzed oxidative cyclization can be significantly enhanced by the presence of an acid additive. psu.edu Research has shown that the addition of methanesulfonic acid (MsOH) can dramatically improve the yield of the desired this compound. In one specific instance, the yield for the synthesis of a particular tosylazetidin-3-one doubled from 43% to 88% upon the inclusion of MsOH in the reaction mixture. psu.edu The acid is believed to play a crucial role in facilitating the catalytic cycle, potentially by promoting the activity of the gold catalyst or assisting in the key cyclization step. psu.eduresearchgate.net This highlights the importance of reaction optimization, where even small additions can have a profound impact on the outcome.

| Catalyst | Oxidant | Additive | Yield (%) | Reference |

|---|---|---|---|---|

| BrettPhosAuNTf₂ | 2,6-dibromopyridine-N-oxide | None | 78 | psu.edu |

| (4-CF₃Ph)₃PAuNTf₂ | Pyridine-N-oxide | MsOH | 88 | psu.edu |

| (4-CF₃Ph)₃PAuNTf₂ | Pyridine-N-oxide | None | 43 | psu.edu |

| XPhosAuNTf₂ | Pyridine-N-oxide | MsOH | 68 | psu.edu |

Cyclization Approaches from N-Tosylpropargylamines

Preparation of Advanced Precursor Materials for this compound Synthesis

The efficient synthesis of this compound is fundamentally dependent on the quality and accessibility of its precursor materials. Two such critical precursors are tosyl-protected propargylamines and azetidin-3-ol (B1332694).

Synthesis of Tosyl-Protected Propargylamines

Tosyl-protected propargylamines are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. researchgate.net Their preparation is most efficiently achieved through multicomponent reactions, which offer the advantage of atom economy and procedural simplicity by combining multiple reactants in a single step. researchgate.net

A prominent method for synthesizing N-tosyl-protected propargylamines is the A³ coupling reaction, a one-pot process that involves an aldehyde, a terminal alkyne, and an amine. researchgate.net In this specific case, p-toluenesulfonamide (B41071) serves as the amine component. The reaction is typically facilitated by a transition metal catalyst, with copper being particularly effective. organic-chemistry.org Copper(II) triflate, for instance, has demonstrated high activity in catalyzing the three-component coupling of an aldehyde, an alkyne, and p-toluenesulfonamide to yield the desired N-Ts-protected propargylamines. organic-chemistry.org

The general scheme for this copper-catalyzed reaction involves the coupling of these three components, as detailed in the table below.

Table 1: Components for A³ Coupling Synthesis of N-Tosyl Propargylamines

| Component | Role | Example |

|---|---|---|

| Aldehyde or Ketone | Electrophilic carbonyl source | Benzaldehyde |

| Terminal Alkyne | Nucleophilic alkyne source | Phenylacetylene |

| p-Toluenesulfonamide | Nitrogen source and protecting group | TsNH₂ |

This table illustrates the typical components used in the A³ coupling reaction to form N-Tosyl propargylamines.

An alternative, though more traditional, approach involves the direct tosylation of a pre-synthesized propargylamine. researchgate.net This multi-step process first requires the synthesis of the propargylamine, followed by a reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to install the tosyl protecting group. mdpi.com

Methodologies for Azetidin-3-ol Synthesis

Azetidin-3-ol is the direct precursor to the ketone functional group in the target molecule. Its synthesis has been approached through several routes, often starting from readily available materials like 3-aminopropane-1,2-diol or through the cyclization of protected amino propanols. google.com

One established method involves treating 3-{[bis(4-chlorophenyl)methyl]amino}propane-1,2-diol with para-toluenesulphonyl chloride in a pyridine (B92270) and toluene (B28343) solvent system at low temperatures. google.com This process induces cyclization to form the protected azetidin-3-ol, which can then be deprotected. A similar strategy starts with 4,4′-dichlorobenzophenone and 3-aminopropane-1,2-diol to generate the necessary precursor. google.com An improved, high-yielding (80%), and scalable one-pot synthesis of 1-benzhydrylazetidin-3-ol (B14779) has also been developed, which is a key pharmaceutically important moiety. researchgate.net

Another synthetic pathway begins with N-Boc-3-hydroxyazetidine, a commercially available starting material. The removal of the Boc (tert-butyloxycarbonyl) protecting group is typically achieved under acidic conditions, for example, using trifluoroacetic acid in a solvent like dichloromethane (B109758) (DCM), to yield the crude azetidin-3-ol. chemicalbook.com

This table summarizes various reported methods for the synthesis of azetidin-3-ol and its N-protected derivatives.

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning the catalytic system and reaction conditions to maximize efficiency. This is particularly crucial for the key cyclization step that forms the azetidine ring.

Catalyst Systems and Ligand Effects in Cyclization Reactions

The formation of heterocyclic rings, such as azetidine from acyclic precursors like propargylamines, is often catalyzed by transition metals that can activate carbon-carbon triple bonds. nih.gov Gold (Au) and copper (Cu) complexes are prominent catalysts for such transformations. nih.govacs.org The performance of these metal catalysts is profoundly influenced by the ligands attached to the metal center.

Ligand properties, such as electronic nature and steric bulk, can dictate the catalyst's reactivity, stability, and selectivity. nih.gov In gold catalysis, for example, there is often an inverse correlation between the Lewis basicity of the ligand and the catalyst's activity. nih.gov More electron-withdrawing ligands tend to increase the electrophilicity and reactivity of the gold center, while highly basic ligands like triphenylphosphine (B44618) can sometimes inhibit the reaction entirely. nih.gov

The choice of ligand is also critical for achieving stereocontrol. For instance, in the synthesis of propargylamines, chiral bisimine ligands paired with copper(I) have been used to catalyze the enantioselective addition of alkynes to imines, yielding optically active products. acs.org Advanced strategies in catalyst development now employ data-driven approaches, such as Iterative Supervised Principal Component Analysis (ISPCA), to rationally design ligands for enhanced selectivity, moving beyond simple trial-and-error optimization. nih.gov

Table 3: Influence of Ligands on Metal-Catalyzed Reactions

| Catalyst System | Ligand Type | Effect on Reaction | Reference |

|---|---|---|---|

| Au(I) | Electron-withdrawing (e.g., phosphites) | Increases catalyst activity, may decrease stability | nih.gov |

| Au(I) | Electron-donating (e.g., PPh₃) | Decreases catalyst activity, may increase stability | nih.gov |

| Cu(I) | Chiral Bisimines | Induces enantioselectivity in product formation | acs.org |

This table outlines the general effects of different ligand types on the performance of metal catalysts relevant to heterocycle synthesis.

Reaction Condition Tuning for Enhanced Yield and Selectivity

Beyond the catalyst system, optimizing macroscopic reaction conditions is essential for maximizing product yield and selectivity. Key parameters that are frequently adjusted include temperature, reaction time, and the molar ratio of reactants. mdpi.com

A systematic approach to optimization can be seen in the tosylation of cellulose (B213188), a process analogous to the protection step for amine precursors. mdpi.com In that study, a Doehlert matrix, a statistical design of experiments, was used to evaluate the influence of reaction time, temperature, and the molar ratio of tosyl chloride to the substrate's hydroxyl groups. mdpi.com The results showed that extending the reaction time and increasing the molar ratio of the tosylating agent significantly enhanced the degree of functionalization. mdpi.com For example, increasing the reaction time from 74 hours to 144 hours and the molar ratio from 7:1 to 10:1 led to a substantial increase in the degree of substitution. mdpi.com

Table 4: Example of Reaction Condition Optimization (Cellulose Tosylation)

| Molar Ratio (TosCl:AGU) | Reaction Time (hours) | Temperature (°C) | Degree of Substitution (DS) |

|---|---|---|---|

| 7:1 | 74 | 30 | ~1.5 (Optimal from model) |

This table, adapted from a study on cellulose tosylation mdpi.com, demonstrates how tuning reaction time and molar ratio impacts the efficiency of the tosylation reaction, a key step in preparing precursors.

Chemical Reactivity and Transformation Pathways of 1 Tosylazetidin 3 One

Ring-Opening Reactions of the Azetidinone Core

The inherent ring strain of the azetidinone system in 1-Tosylazetidin-3-one makes it a substrate for various ring-opening reactions. These transformations can be initiated by both nucleophilic and electrophilic species, leading to a variety of functionalized products.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a common strategy to induce the cleavage of the azetidinone ring. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

Reductive cleavage of the azetidinone ring can be achieved using various reducing agents. For instance, the treatment of 2-mono-substituted azetidin-3-ones with titanium tetraiodide (TiI₄) or a combination of titanium tetraiodide and titanium tetrachloride (TiI₄-TiCl₄) can lead to the formation of α-amino ketones. This transformation highlights a method for accessing linear amino ketone structures from the cyclic azetidinone precursor.

Table 1: Examples of Reductive Ring-Opening Reactions

| Reactant | Reagent | Product Type |

|---|

While specific examples for this compound are not extensively documented in readily available literature, halogen-based reagents are known to promote the ring cleavage of related strained heterocyclic systems. For instance, the reaction of N-magnesium halides with nitriles can be utilized in the synthesis of amidines, showcasing a pathway where a halide is involved in the transformation of a nitrogen-containing ring. wmich.edu This suggests the potential for similar reactivity with the azetidinone core, where a halide could act as a nucleophile or a Lewis acid promoter to facilitate ring opening.

The concept of 1,3-dipolar cycloaddition reactions, while typically involving the formation of five-membered rings, provides a framework for understanding bond cleavage and formation in cyclic systems. wikipedia.orgorganic-chemistry.org In the context of this compound, reactions that proceed via a formal 1,3-bond cleavage could lead to the formation of ylide intermediates, which can then be trapped by various dipolarophiles. Although direct examples with this compound are scarce, this pathway represents a potential avenue for synthetic exploration, leading to complex heterocyclic scaffolds.

Electrophilic Activation for Ring Expansion

The activation of the azetidinone ring with electrophiles can trigger ring expansion reactions, providing access to larger heterocyclic systems. A notable example is the reaction with diazomethane (B1218177) or other carbene precursors. While the direct ring expansion of this compound is not widely reported, the reaction of rhodium carbenoids with related strained heterocycles like isoxazoles is known to induce ring expansion to form dihydropyridines. nih.gov This suggests that a similar approach with this compound could potentially lead to the formation of five-membered nitrogen-containing heterocycles. The reaction of N-tosylaziridines with nitrogen ylides to yield 2-aroyl-N-tosylazetidines also demonstrates a ring expansion pathway for a related four-membered ring system. fao.org

Transformations at the Ketone Functionality of this compound

The ketone group at the 3-position of the azetidine (B1206935) ring is a key site for a variety of functional group transformations. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures, including spirocyclic systems.

The addition of organometallic reagents to the carbonyl group is a fundamental transformation. For instance, the reaction of N-benzhydrylazetidin-3-one with methylmagnesium bromide leads to the corresponding tertiary alcohol. scribd.com This nucleophilic addition provides a straightforward method for introducing alkyl, aryl, or vinyl groups at the C3 position.

The ketone functionality can also serve as a precursor for the synthesis of spirocyclic compounds. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net For example, condensation of a steroidal ketone with sulfanilamide (B372717) followed by cycloaddition with thioglycolic acid has been used to form spiro-1,3-thiazolidin-4-one derivatives. beilstein-journals.org This strategy could be adapted to this compound to generate novel spiro-azetidine compounds.

Furthermore, classic carbonyl chemistry reactions such as the Wittig olefination and Baeyer-Villiger oxidation represent potential transformation pathways. The Wittig reaction would allow for the conversion of the ketone to an exocyclic methylene (B1212753) group, providing a handle for further functionalization. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comharvard.edulibretexts.org The Baeyer-Villiger oxidation would convert the cyclic ketone into a lactone, a valuable synthetic intermediate. sigmaaldrich.comwikipedia.orgresearchgate.netnih.gov

Table 2: Potential Transformations at the Ketone Functionality

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (e.g., MeMgBr) | Tertiary Alcohols |

| Spirocyclization | Condensation with bifunctional reagents | Spirocyclic heterocycles |

| Wittig Olefination | Phosphonium ylides (e.g., Ph₃P=CH₂) | 3-Methylene-1-tosylazetidine |

Carbonyl Reduction Methodologies

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation, providing access to 1-Tosylazetidin-3-ol (B119129), a key precursor for further functionalization. This conversion is typically achieved using standard hydride-donating reagents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones. The reaction is generally performed in a protic solvent, such as methanol (B129727) or ethanol, at ambient or reduced temperatures. The hydride from the borohydride complex attacks the electrophilic carbonyl carbon, leading to the formation of an intermediate alkoxide, which is subsequently protonated by the solvent to yield the corresponding alcohol, 1-Tosylazetidin-3-ol.

While specific literature detailing the reduction of this compound is not abundant, the general principles of ketone reduction are well-established and directly applicable. The reaction is expected to proceed in high yield, consistent with reductions of other simple ketones.

Table 1: Typical Conditions for Carbonyl Reduction

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temperature | 1-Tosylazetidin-3-ol |

This table represents generalized conditions based on standard organic chemistry principles for ketone reduction.

Wittig Reactions and Derivatives

The Wittig reaction provides a powerful and reliable method for converting the carbonyl group of this compound into an exocyclic double bond, yielding 3-methylene-1-tosylazetidine and its derivatives. This transformation is crucial for introducing carbon-based substituents at the 3-position of the azetidine ring.

The reaction involves the treatment of this compound with a phosphorus ylide, also known as a Wittig reagent. For the synthesis of the parent 3-methylene-1-tosylazetidine, methyltriphenylphosphonium (B96628) bromide is treated with a strong base (like n-butyllithium) to generate the reactive methylenetriphenylphosphorane (B3051586) ylide in situ. This ylide then attacks the carbonyl carbon of the azetidinone.

The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, to afford the desired alkene product. The use of unstabilized ylides, such as methylenetriphenylphosphorane, typically favors the formation of the product.

Table 2: Synthesis of 3-Methylene-1-tosylazetidine via Wittig Reaction

| Reactant 1 | Wittig Reagent Precursor | Base | Product |

|---|

Data derived from the documented synthesis of 3-methylene-1-tosylazetidine, which lists this compound and methyl-triphenylphosphonium iodide as upstream products. researchgate.net

Nucleophilic Addition Reactions to the Carbonyl

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of carbon and heteroatom nucleophiles, leading to the formation of tertiary alcohols. These reactions are fundamental for constructing more complex azetidine derivatives with quaternary centers at the 3-position.

Grignard and Organolithium Reagents: Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents are potent carbon nucleophiles that readily add to the carbonyl group. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. This method allows for the introduction of a diverse range of alkyl, alkenyl, and aryl substituents at the C3 position.

Reformatsky Reaction: The Reformatsky reaction offers a method for introducing an ester-containing substituent. wikipedia.orgorganic-chemistry.orgadichemistry.com This reaction employs an organozinc reagent, typically formed in situ from an α-halo ester and zinc metal. The resulting zinc enolate is less reactive than Grignard or organolithium reagents, which can be advantageous in the presence of other sensitive functional groups. The enolate adds to the carbonyl of this compound to form a β-hydroxy ester derivative after workup.

Corey-Chaykovsky Reaction: For the synthesis of spirocyclic systems, the Corey-Chaykovsky reaction provides a route to 3-spiro-oxirane-1-tosylazetidine. This reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, which attacks the carbonyl carbon to form an intermediate that subsequently undergoes intramolecular ring-closure to form the epoxide ring, displacing the sulfur species. scispace.com

Table 3: Overview of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile Source | Intermediate | Product Type |

|---|---|---|---|

| Grignard Addition | R-MgX | Magnesium Alkoxide | Tertiary Alcohol |

| Organolithium Addition | R-Li | Lithium Alkoxide | Tertiary Alcohol |

| Reformatsky Reaction | BrZnCH₂CO₂R | Zinc Alkoxide | β-Hydroxy Ester |

Modifications and Role of the Tosyl Protecting Group in this compound Derivatives

The N-tosyl group is not merely a passive protecting group; it is an essential activating group that dictates the reactivity of the azetidine ring. Its removal is often a necessary final step in a synthetic sequence to yield the free secondary amine.

Cleavage Methodologies for Tosyl Group Removal

The removal of the N-tosyl group (detosylation) from azetidine derivatives can be challenging due to the stability of the sulfonamide bond. However, several reductive methods have been developed for this purpose.

Dissolving Metal Reductions: Conditions employing sodium naphthalenide are effective for the reductive cleavage of sulfonamides. fiu.edu This method involves a single electron transfer (SET) from the naphthalene (B1677914) radical anion to the sulfonamide. Another classical approach is the use of sodium metal in liquid ammonia.

Magnesium in Methanol: A frequently used and milder alternative involves the use of magnesium turnings in methanol. chemrxiv.org This system generates solvated electrons that effectively reduce the N-S bond.

Samarium(II) Iodide: Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reducing agent that can cleave N-tosyl groups under mild, neutral conditions. researchgate.net This method is often compatible with a variety of other functional groups.

Table 4: Common Methods for N-Tosyl Group Cleavage

| Reagent(s) | Solvent | Key Features |

|---|---|---|

| Sodium Naphthalenide | THF | Powerful SET reagent |

| Magnesium / Methanol | Methanol | Mild, convenient conditions |

| Samarium(II) Iodide (SmI₂) | THF | Mild, neutral conditions, good functional group tolerance |

Influence of the Tosyl Group on Reaction Outcomes

Firstly, the tosyl group decreases the basicity and nucleophilicity of the ring nitrogen, preventing it from participating in unwanted side reactions, such as protonation or N-alkylation, under many reaction conditions. This allows for selective transformations at other positions of the molecule, such as the C3-carbonyl group.

Secondly, the electron-withdrawing effect polarizes the N-C bonds of the azetidine ring, making the ring carbons more electrophilic. This electronic activation, combined with the inherent ring strain of the four-membered system (approximately 25 kcal/mol), renders the azetidine ring susceptible to nucleophilic attack and ring-opening reactions, a property often exploited in subsequent synthetic steps. ddugu.ac.in For instance, N-sulfonyl azetidines are known to undergo anionic ring-opening polymerization, a reaction driven by both ring strain and the activating effect of the sulfonyl group. fiu.edu

Rearrangement Reactions Involving the Azetidinone Scaffold

Rearrangement reactions provide powerful pathways for transforming molecular skeletons into new, often complex, structures. For the this compound scaffold, a key potential pathway is the Favorskii rearrangement, which is characteristic of α-halo ketones and results in ring contraction. nrochemistry.commychemblog.comadichemistry.comwikipedia.org

To engage in this rearrangement, this compound would first need to be halogenated at the C2 position to form a 2-halo-1-tosylazetidin-3-one intermediate. Upon treatment with a base (e.g., an alkoxide), this intermediate would be expected to undergo rearrangement.

The proposed mechanism involves the formation of an enolate at the C4 position, followed by intramolecular nucleophilic attack on the C2 carbon, displacing the halide and forming a highly strained bicyclic cyclopropanone (B1606653) intermediate. Subsequent attack of the alkoxide base on the carbonyl carbon of the cyclopropanone would lead to the cleavage of one of the internal C-C bonds. This ring-opening step is typically driven by the formation of the more stable carbanion, which would ultimately lead to a substituted aziridine-2-carboxylate (B8329488) ester after protonation. This ring contraction would transform the four-membered azetidine ring into a three-membered aziridine (B145994) ring, providing a synthetic route to highly functionalized aziridine derivatives.

While this pathway is mechanistically plausible based on the known reactivity of α-halo cyclic ketones, specific examples of the Favorskii rearrangement being applied to the this compound system require further investigation in the chemical literature.

Conversion to Oxazoline (B21484) Derivatives

The transformation of azetidine derivatives into five-membered heterocyclic systems such as oxazolines represents a synthetically useful ring-expansion reaction. While the direct conversion of this compound to an oxazoline is not extensively documented, related transformations of other substituted azetidines provide a basis for understanding this potential reactivity. For instance, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines has been achieved under acidic conditions. This reaction is proposed to proceed via an SN2-type nucleophilic attack of the amide oxygen at a carbon atom of the azetidine ring, leading to ring opening and subsequent cyclization to the oxazoline.

The synthesis of oxazolines is a significant area of research due to their presence in medicinally active compounds and their application as synthetic intermediates and ligands in asymmetric catalysis. nih.gov Common methods for oxazoline synthesis often involve the cyclization of β-hydroxy amides using various reagents. nih.gov Alternative one-step methods, such as the reaction of aldehydes with hydroxyalkyl azides in the presence of a Lewis or protic acid, have also been developed. nih.gov

While specific studies on the conversion of this compound are limited, the general principles of azetidine ring-opening and subsequent intramolecular cyclization suggest a plausible pathway for its transformation into an oxazoline derivative, likely involving the participation of the carbonyl oxygen as an internal nucleophile under appropriate reaction conditions.

Mechanistic Investigations of this compound Rearrangements

The inherent ring strain of the azetidine core in this compound makes it a candidate for various rearrangement reactions, which can lead to the formation of more stable, often larger, ring systems. Mechanistic investigations into such rearrangements are crucial for understanding the reactivity of this class of compounds and for harnessing their synthetic potential.

Rearrangements of heterocyclic systems can be initiated by thermal or catalytic (acidic or basic) conditions. For example, thermal rearrangements of 1-substituted 1H-azepines have been shown to yield 6-aminofulvene derivatives. rsc.org In the context of azetidin-3-ones, rearrangements could potentially be triggered by the activation of the carbonyl group, for instance, through protonation under acidic conditions. This activation could facilitate a ring-opening event, generating a carbocationic intermediate that could then undergo skeletal reorganization.

Advanced Spectroscopic and Analytical Characterization of 1 Tosylazetidin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon framework and the placement of protons, confirming the molecular constitution.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon-13 (¹³C) nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Tosylazetidin-3-one is expected to display distinct signals corresponding to the different types of protons present. The tosyl group gives rise to a characteristic AA'BB' system for the aromatic protons and a singlet for the methyl protons. The azetidine (B1206935) ring protons, being adjacent to the sulfonyl group and the carbonyl group, would appear as a singlet due to their chemical equivalence in an achiral solvent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. A key feature is the signal for the carbonyl carbon (C=O), which is expected to appear significantly downfield (at a high chemical shift) due to the deshielding effect of the oxygen atom and the ring strain of the four-membered ring. pressbooks.publibretexts.org The azetidine ring carbons (C2 and C4) are deshielded by the adjacent nitrogen and carbonyl group, respectively. The tosyl group carbons exhibit characteristic shifts for the aromatic ring and the methyl group. pressbooks.publibretexts.org

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Azetidine CH₂ (H2, H4) | 4.0 - 5.0 | s (singlet) |

| Aromatic CH (ortho to SO₂) | 7.7 - 7.9 | d (doublet) | |

| Aromatic CH (meta to SO₂) | 7.3 - 7.5 | d (doublet) | |

| Tosyl CH₃ | 2.4 - 2.5 | s (singlet) | |

| ¹³C NMR | C=O (ketone) | 195 - 210 | s (singlet) |

| Azetidine CH₂ (C2, C4) | 60 - 75 | s (singlet) | |

| Aromatic C (ipso-SO₂) | 145 - 150 | s (singlet) | |

| Aromatic C (ipso-CH₃) | 130 - 135 | s (singlet) | |

| Aromatic CH | 127 - 130 | s (singlet) | |

| Tosyl CH₃ | 20 - 22 | s (singlet) |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a clear cross-peak between the ortho- and meta-protons of the tosyl group's aromatic ring, confirming their adjacent relationship. researchgate.netuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). libretexts.org This would definitively link the proton signals of the azetidine CH₂ groups to their corresponding carbon signal and similarly for the aromatic and methyl protons of the tosyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation.

Advanced NMR Studies for Conformation and Stereochemistry

The four-membered azetidine ring is not planar and exists in a puckered conformation. nih.gov Advanced NMR techniques, primarily NOESY, can provide insight into this three-dimensional structure. By analyzing the through-space interactions (NOEs), the relative orientation of the protons on the azetidine ring can be determined. For derivatives of this compound with substituents, NOESY can establish the cis or trans relationship of those substituents, which is critical for defining the compound's stereochemistry.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecular structure. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₁NO₃S), HRMS would confirm the molecular weight and elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Common fragmentation pathways for N-sulfonyl compounds in mass spectrometry involve the cleavage of the C-S or N-S bonds. nih.govresearchgate.netnih.gov A primary fragmentation would likely be the loss of the tosyl group or the SO₂ moiety.

| Ion/Fragment Formula | Adduct | Calculated m/z | Description |

|---|---|---|---|

| C₁₀H₁₁NO₃S | [M+H]⁺ | 226.0532 | Protonated Molecular Ion |

| C₁₀H₁₁NO₃S | [M+Na]⁺ | 248.0352 | Sodium Adduct |

| C₇H₇O₂S | [M-C₃H₄NO+H]⁺ | 155.0161 | Tosyl fragment |

| C₁₀H₁₁N | [M-SO₂+H]⁺ | 162.0964 | Loss of Sulfur Dioxide |

| C₇H₇ | [M-C₃H₄NO₃S+H]⁺ | 91.0542 | Tropylium ion |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent technique for identifying the presence of specific functional groups. udel.edu

For this compound, the IR spectrum would be dominated by strong absorptions from the carbonyl and sulfonyl groups. The C=O stretch of a ketone in a strained four-membered ring (a β-lactam or similar structure) is known to appear at a significantly higher frequency (wavenumber) compared to an acyclic ketone. pg.edu.plnih.gov The sulfonyl group (SO₂) gives rise to two characteristic strong stretching bands. acdlabs.comresearchgate.netmdpi.com

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H stretch | Aromatic Ring |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1750 - 1780 | Strong | C=O stretch | Cyclic Ketone (strained ring) |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1370 - 1335 | Strong | Asymmetric SO₂ stretch | Sulfonyl |

| 1170 - 1155 | Strong | Symmetric SO₂ stretch | Sulfonyl |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In this compound and its derivatives, the primary chromophores are the tosyl group (p-toluenesulfonyl) and the carbonyl group of the azetidinone ring.

The electronic spectrum of these compounds is typically characterized by two main types of electronic transitions:

π → π transitions:* These are generally high-energy transitions associated with the aromatic ring of the tosyl group and the C=O group. They result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum.

n → π transitions:* These are lower-energy transitions involving the non-bonding electrons (n) of the oxygen atom in the carbonyl group. These transitions are typically weaker in intensity compared to π → π* transitions and appear at longer wavelengths.

While specific UV-Vis spectral data for this compound is not extensively documented in readily available literature, the expected absorption maxima can be inferred from related structures. The tosyl group typically exhibits strong absorption around 220-270 nm. The carbonyl group in a strained four-membered ring shows a weak n → π* transition at a longer wavelength, often above 280 nm. The combination of these chromophores in this compound would result in a complex spectrum reflecting both contributions. For instance, α-tosyloxy ketones, which share functional similarities, have been studied, and their electronic properties are influenced by these groups baranlab.org.

Derivatization of the azetidinone ring can lead to shifts in the absorption maxima. For example, the introduction of further conjugation or auxochromic groups can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths), providing valuable structural information.

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Tosyl Group | π → π* | ~225 and ~265 | High |

X-ray Crystallography for Determination of Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound that are chiral, single-crystal X-ray diffraction is the most powerful tool for unambiguous assignment of their absolute stereochemistry. researchgate.netnih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. nih.gov The resulting diffraction pattern is used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov To establish the absolute configuration, crystallographers analyze the anomalous scattering of X-rays by the atoms in the crystal. researchgate.net The Flack parameter is a key value calculated during structure refinement that indicates whether the determined absolute structure is correct. researchgate.netnih.gov A value close to zero confirms the assigned stereochemistry.

Key structural features of azetidinones determined by X-ray crystallography include:

Ring Planarity: The β-lactam ring is generally planar. globalresearchonline.net

Bond Lengths: The amide bond within the ring exhibits partial double-bond character.

Stereochemistry: The relative and absolute configurations of substituents at positions 3 and 4 of the ring can be unequivocally established.

The determination of absolute configuration is crucial in pharmaceutical research, as different enantiomers of a chiral drug can have vastly different biological activities.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential technique for the separation, purification, and analysis of chemical compounds. For this compound and its derivatives, various chromatographic methods are routinely employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. wikipedia.orgyoutube.comyoutube.com In the context of this compound, TLC is typically performed on plates coated with silica (B1680970) gel, which acts as the stationary phase. wikipedia.orgbitesizebio.com

A small spot of the sample is applied to the bottom of the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). bitesizebio.com The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. wikipedia.orgbitesizebio.com

The separation is based on polarity. Since silica gel is polar, nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf). youtube.com The choice of eluent is critical for achieving good separation. Common solvent systems for azetidinone derivatives include mixtures of hexane (B92381) and ethyl acetate. rsc.orgamazonaws.com After development, the spots are visualized, often using UV light (254 nm) if the compounds are UV-active, or by staining with reagents like potassium permanganate (B83412). wikipedia.orgrsc.org

Table 2: Typical TLC Parameters for Azetidinone Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8.5:1.5) rsc.org |

Column Chromatography for Purification

Column chromatography is the primary method for purifying this compound and its derivatives on a preparative scale. column-chromatography.com The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, most commonly silica gel. column-chromatography.comteledynelabs.com

The crude reaction mixture is loaded onto the top of the silica gel column. teledynelabs.com The mobile phase (eluent), chosen based on preliminary TLC analysis, is then passed through the column. amazonaws.com Components of the mixture move down the column at different rates depending on their polarity, allowing for their separation. teledynelabs.com Fractions are collected sequentially, and those containing the pure desired product (as determined by TLC) are combined and the solvent is evaporated. This technique is indispensable for obtaining highly pure samples of this compound for further analysis and biological testing. rsc.orgamazonaws.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz It is widely used for the identification, quantification, and purity assessment of compounds in complex mixtures. lcms.cz

In a typical LC-MS analysis of this compound, the sample is first separated on a high-performance liquid chromatography (HPLC) column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the molecule. lcms.czshimadzu.be

LC-MS is highly sensitive and selective, making it ideal for detecting trace impurities and analyzing metabolites of azetidinone derivatives in biological samples. lcms.cznih.gov The technique can provide rapid and reliable results for both qualitative and quantitative analysis. shimadzu.be

Multivariate Spectroscopic Methods for Complex Analysis

In modern chemical analysis, particularly for monitoring chemical reactions or analyzing complex mixtures, a single spectrum may not provide all the necessary information. Multivariate spectroscopic methods, also known as chemometrics, use mathematical and statistical tools to extract meaningful information from large and complex datasets, such as series of spectra collected over time. bitsathy.ac.inresearchgate.net

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are often applied to spectroscopic data (e.g., from IR, NMR, or UV-Vis). researchgate.netdiva-portal.org These methods can:

Reduce Dimensionality: PCA can identify the most significant sources of variation in a large dataset, simplifying its interpretation. bitsathy.ac.in

Monitor Reactions: By analyzing spectroscopic data collected during the synthesis of this compound, chemometrics can be used to monitor the concentrations of reactants, intermediates, and products in real-time. bitsathy.ac.inresearchgate.net

Build Predictive Models: PLS can be used to build calibration models that correlate spectral data with chemical properties, such as the concentration of a specific compound. bitsathy.ac.in

The application of multivariate analysis to the spectroscopic data of azetidinone synthesis allows for a deeper understanding of reaction kinetics and mechanisms, facilitates process optimization, and ensures better control over product quality. researchgate.net

Computational and Theoretical Investigations of 1 Tosylazetidin 3 One Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For 1-Tosylazetidin-3-one, such calculations would reveal key information about its stability, reactivity, and bonding.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, calculated Mulliken or Natural Bond Orbital (NBO) charges would provide insight into the charge distribution across the atoms, identifying electrophilic and nucleophilic centers. For instance, the carbonyl carbon (C3) is expected to be highly electrophilic, a key feature in its chemistry. The sulfonamide nitrogen and the tosyl group's sulfur atom would also exhibit interesting electronic characteristics.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound. This table is illustrative and presents the type of data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). The values are not based on published experimental or computational work for this specific molecule.

| Property | Hypothetical Value | Significance |

| Total Energy | (value in Hartrees) | Thermodynamic stability of the molecule. |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates overall molecular polarity. |

Conformational Analysis and Ring Puckering Studies of the Azetidinone Ring

The four-membered azetidinone ring is inherently strained, and its conformation is a subject of significant interest. Unlike planar cyclobutane, the azetidinone ring can adopt a non-planar, or "puckered," conformation to alleviate some of the ring strain. The degree of this puckering is a critical determinant of the molecule's reactivity and its interaction with other molecules.

Conformational analysis of this compound would involve computational methods to map the potential energy surface associated with the ring's puckering motion. The puckering can be described by specific parameters, such as the ring puckering amplitude and phase, or more simply by a dihedral angle (e.g., C2-N1-C4-C3). Theoretical calculations would identify the global minimum energy conformation and any transition states connecting different puckered forms. The energy barrier to ring inversion would also be a key parameter determined from these studies.

The bulky tosyl group attached to the nitrogen atom is expected to significantly influence the ring's preferred conformation and the barrier to inversion. It is anticipated that the azetidinone ring in this compound is not perfectly planar.

Table 2: Illustrative Conformational Parameters for the Azetidinone Ring in this compound. This table presents typical parameters that would be calculated in a conformational study. These values are hypothetical and serve to illustrate the concepts.

| Parameter | Definition | Hypothetical Value |

| Puckering Angle (φ) | Dihedral angle C2-N1-C4-C3 | 15° |

| Barrier to Planarity | Energy difference between puckered and planar transition state | 2.5 kcal/mol |

| N1-S Bond Length | Distance between Nitrogen and Sulfur atoms | 1.68 Å |

| C3=O Bond Length | Length of the carbonyl double bond | 1.21 Å |

Computational Studies of Reaction Mechanisms (e.g., Gold-Catalyzed Cyclization)

While specific computational studies on the reaction mechanisms of this compound are scarce, the reactivity of related systems provides a basis for theoretical investigation. A relevant area is the gold-catalyzed synthesis of azetidin-3-ones from N-propargylsulfonamides. Computational studies on these types of reactions help to elucidate the detailed pathway, identify key intermediates and transition states, and explain observed stereoselectivity.

For example, a flexible and stereoselective synthesis of azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization. Mechanistic proposals, supported by computational models, suggest the formation of reactive α-oxogold carbene intermediates that subsequently undergo intramolecular N-H insertion to form the azetidinone ring. Current time information in Bell County, US. DFT calculations would be employed to model the energy profile of such a reaction, comparing different potential pathways and catalyst systems. These studies can clarify the role of the gold catalyst in activating the substrate and facilitating the key bond-forming steps. scribd.comkingstonholdings.com

Another documented reaction involves the generation of a 1-tosylazetidin-3-ylcarbene from this compound and its subsequent trapping. inter-chem.pl Computational modeling of this reaction could provide insights into the structure of the carbene intermediate and the energetics of its formation and subsequent reactions.

Spectroscopic Data Prediction and Validation through Theoretical Models

Theoretical models are highly effective in predicting spectroscopic data, which can then be used to validate and interpret experimental spectra. For this compound, computational methods can predict key spectroscopic signatures, such as NMR chemical shifts and IR vibrational frequencies.

Calculations of NMR spectra, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C chemical shifts. These predicted values, when compared to experimental data, can help in the definitive assignment of signals and confirm the molecular structure. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Similarly, theoretical calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. A key feature in the predicted IR spectrum of this compound would be the characteristic stretching frequency of the strained four-membered ring carbonyl group.

Table 3: Exemplar Predicted vs. Experimental Spectroscopic Data for this compound. This table illustrates how theoretical predictions would be compared with experimental data. The predicted values are hypothetical.

| Spectroscopic Data | Predicted Value (Illustrative) | Typical Experimental Range |

| 13C NMR Chemical Shift (C=O) | 205 ppm | 200-210 ppm |

| 1H NMR Chemical Shift (CH2 adjacent to N) | 4.2 ppm | 4.0-4.5 ppm |

| IR Frequency (C=O stretch) | 1795 cm-1 | 1780-1810 cm-1 |

| IR Frequency (SO2 symm. stretch) | 1160 cm-1 | 1150-1170 cm-1 |

| IR Frequency (SO2 asymm. stretch) | 1350 cm-1 | 1340-1360 cm-1 |

Emerging Research Avenues and Future Prospects for 1 Tosylazetidin 3 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-tosylazetidin-3-one and its derivatives is an area of active research, with a growing emphasis on the development of more efficient, environmentally friendly, and sustainable methods. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. To address these limitations, researchers are exploring innovative approaches such as flow chemistry, biocatalysis, and organocatalysis.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better reaction control, and enhanced scalability. The application of flow chemistry to the synthesis of azetidine (B1206935) derivatives is a promising avenue for the production of this compound. By optimizing reaction parameters such as temperature, pressure, and residence time in a microreactor, it is possible to achieve higher yields and purity while minimizing waste and energy consumption.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The use of biocatalysts, such as lipases and ketoreductases, is being explored for the enantioselective synthesis of chiral azetidinone derivatives. Enzymatic kinetic resolution, for instance, can be employed to separate racemic mixtures of this compound precursors, providing access to enantiomerically pure building blocks for the synthesis of chiral drugs and natural products.

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. The development of organocatalytic methods for the construction of the azetidine ring is a key area of research. Chiral amines, phosphoric acids, and other small organic molecules can be used to catalyze the cyclization reactions that form the azetidinone core, offering a sustainable and efficient route to enantiomerically enriched this compound and its analogs.

| Methodology | Key Advantages | Potential Application for this compound |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Large-scale, efficient, and sustainable production. |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Synthesis of enantiopure derivatives for chiral drugs. |

| Organocatalysis | Metal-free, environmentally benign, high stereocontrol. | Asymmetric synthesis of functionalized azetidinones. |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, including its strained ring and electrophilic carbonyl group, give rise to a rich and underexplored reactivity profile. Researchers are actively investigating novel chemical transformations that can unlock new synthetic pathways and provide access to a wider range of molecular architectures.

Ring-Expansion Reactions: The inherent ring strain of the azetidinone core makes it susceptible to ring-expansion reactions. By carefully selecting reagents and reaction conditions, it is possible to expand the four-membered ring to five-, six-, or even seven-membered nitrogen heterocycles. These transformations, which can be promoted by various catalysts or reagents, provide a powerful strategy for the synthesis of diverse heterocyclic scaffolds that are prevalent in many biologically active compounds.

Cycloaddition Reactions: The ketone functionality in this compound can participate in various cycloaddition reactions, serving as a valuable synthon for the construction of more complex polycyclic systems. For instance, [3+2] and [4+2] cycloaddition reactions with suitable dienes or dipolarophiles can lead to the formation of spirocyclic and fused-ring systems containing the azetidine motif. These reactions offer a convergent and stereocontrolled approach to novel molecular frameworks with potential applications in drug discovery.

C-H Activation: The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a more atom-economical and efficient alternative to traditional cross-coupling reactions. The development of methods for the C-H activation of the azetidinone ring would open up new avenues for the late-stage functionalization of this scaffold. By selectively introducing new substituents at various positions on the ring, it would be possible to rapidly generate libraries of diverse this compound derivatives for biological screening.

| Transformation | Description | Synthetic Utility |

| Ring-Expansion | Expansion of the four-membered ring to larger heterocycles. | Access to diverse N-heterocyclic scaffolds. |

| Cycloaddition | Participation of the carbonyl group in cycloaddition reactions. | Construction of spirocyclic and fused-ring systems. |

| C-H Activation | Direct functionalization of C-H bonds on the azetidinone ring. | Late-stage diversification of the azetidinone scaffold. |

Expanded Applications in Complex Natural Product and Advanced Drug Candidate Synthesis

The versatility of this compound as a synthetic building block is increasingly being recognized in the context of complex molecule synthesis. Its ability to introduce a constrained nitrogen-containing four-membered ring into a larger molecule makes it an attractive starting material for the synthesis of natural products and advanced drug candidates.

Natural Product Synthesis: Many natural products, particularly marine alkaloids, possess complex polycyclic architectures containing nitrogen heterocycles. This compound can serve as a key precursor for the construction of these intricate molecular frameworks. Through strategic ring-opening, ring-expansion, or cycloaddition reactions, the azetidinone moiety can be elaborated into the core structures of various natural products. This approach offers a powerful and convergent strategy for the total synthesis of these biologically important molecules.

Advanced Drug Candidate Synthesis: The azetidine motif is a privileged scaffold in medicinal chemistry, as its incorporation into drug molecules can lead to improved physicochemical properties, such as metabolic stability and binding affinity. This compound is a valuable building block for the synthesis of a wide range of drug candidates, including beta-lactam antibiotics, kinase inhibitors, and antiviral agents. Its ability to serve as a constrained scaffold for the presentation of various functional groups makes it an ideal starting point for the design and synthesis of novel therapeutic agents. The development of new synthetic methodologies and a deeper understanding of its reactivity will undoubtedly lead to the expanded use of this compound in the discovery of next-generation drugs.

常见问题

Q. Advanced Research Focus

- Docking Workflow : Use software like AutoDock Vina to model interactions between this compound and target enzymes (e.g., β-lactamases). Set grid parameters to cover active sites and apply Lamarckian genetic algorithms for conformational sampling .

- Experimental Validation : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups) and correlate docking scores (binding affinity) with experimental inhibition rates. Statistical tools like Pearson correlation coefficients can quantify predictive accuracy .

What strategies are recommended for resolving contradictions between computational predictions and experimental outcomes in the synthesis of this compound analogs?

Q. Advanced Research Focus

- Cross-Validation : Re-run simulations with adjusted force fields (e.g., AMBER vs. CHARMM) to assess parameter sensitivity .

- Error Analysis : Quantify experimental uncertainties (e.g., yield variability ±5%) and compare with computational error margins. Use Bland-Altman plots to visualize discrepancies .

- Systematic Review : Apply PRISMA guidelines to identify literature gaps in reaction conditions or force field limitations .

What are the critical considerations in designing a reproducible synthesis protocol for this compound under mild conditions?

Q. Basic Research Focus

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates while avoiding side reactions .

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) for ring-closure efficiency via Design of Experiments (DoE) .

- Real-Time Monitoring : Track reaction progress using TLC (silica gel, UV visualization) or inline FTIR to detect carbonyl intermediates .

How should researchers approach the statistical analysis of kinetic data for ring-opening reactions involving this compound?

Q. Advanced Research Focus

- Kinetic Modeling : Apply pseudo-first-order assumptions to derive rate constants (k) from spectrophotometric data. Use Arrhenius plots (ln k vs. 1/T) to calculate activation energies .

- Error Propagation : Report confidence intervals (±95%) for rate constants using bootstrap resampling .

- Comparative Analysis : Contrast experimental k values with DFT-calculated transition state energies to validate mechanistic pathways .

What methodologies enable the elucidation of reaction mechanisms for this compound using isotopic labeling and kinetic isotope effects?

Q. Advanced Research Focus

- Isotopic Labeling : Synthesize ¹³C-labeled this compound to trace bond cleavage sites during hydrolysis. Analyze labeled products via LC-MS .

- KIE Studies : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-N bond cleavage) .

- Computational Support : Perform QM/MM simulations to map free-energy profiles and confirm isotopic effects on transition states .

How can researchers systematically review existing literature to identify gaps in the pharmacological profiling of this compound derivatives?

Q. Advanced Research Focus

- Database Mining : Use SciFinder and PubMed with keywords (e.g., "azetidinone SAR" + "antibacterial activity") and apply filters for publication date (last 5 years) and study type (in vitro/in vivo) .

- Meta-Analysis : Extract IC₅₀ values from 20+ studies and perform heterogeneity tests (I² statistic) to assess data consistency .

- Gap Identification : Use VOSviewer to visualize co-occurrence networks of biological targets and highlight understudied areas (e.g., antifungal activity) .

What are the common pitfalls in the purification of this compound, and how can they be mitigated?

Q. Basic Research Focus

- Crystallization Issues : Optimize solvent mixtures (e.g., ethanol/water) and cooling rates to avoid oiling-out. Use seed crystals to induce nucleation .

- Column Chromatography : Select silica gel with appropriate mesh size (230–400) and monitor fractions via TLC to prevent cross-contamination .

- Yield Loss : Employ flash chromatography for rapid separation and minimize exposure to acidic/basic conditions that degrade the tosyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。